

Quantum Chemical Calculations on Sodium Cyanurate: A Technical Guide

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Compound of Interest

Compound Name: Sodium cyanurate

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of **sodium cyanurate**. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of organic salts. This document outlines theoretical backgrounds, detailed computational and experimental protocols, and presents key data in a structured format. It further provides visualizations of the computational workflow and relevant biochemical pathways to facilitate a deeper understanding of the underlying processes.

Introduction

Sodium cyanurate, the sodium salt of cyanuric acid, is a chemical compound of significant interest in various fields. It serves as a precursor in the synthesis of chlorinated isocyanurates, which are widely used as disinfectants, bleaches, and sanitizers.[1] In swimming pool maintenance, cyanuric acid and its salts are used to stabilize chlorine from degradation by ultraviolet light.[2][3] Understanding the molecular properties, stability, and electronic structure of **sodium cyanurate** is crucial for optimizing its applications and assessing its toxicological profile.[4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for investigating the properties of such compounds at an atomic level. These methods can predict molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that are complementary to experimental data.[5] This guide

details the methodologies for performing such calculations on **sodium cyanurate**, focusing on practical protocols and data interpretation for a scientific audience.

Theoretical and Experimental Background

Tautomerism of the Cyanurate Anion

Cyanuric acid can exist in different tautomeric forms, primarily the tri-keto (isocyanurate) and tri-enol (cyanurate) forms. Computational and experimental studies have shown that the tri-keto form is significantly more stable. Upon deprotonation to form the monosodium salt, the resulting anion is $[\text{C}_3\text{H}_2\text{N}_3\text{O}_3]^-$. The crystal structure of monosodium cyanurate monohydrate confirms the persistence of the keto-enol tautomerism within the anionic structure in the solid state.^[6]

Challenges in Modeling Ionic Crystals

Modeling ionic crystals like **sodium cyanurate** presents unique challenges compared to neutral molecules. Long-range electrostatic interactions are critical for describing the bulk properties of the solid state.^[7] Therefore, calculations on isolated molecules in the gas phase may not accurately represent the crystalline form. To address this, computational models often employ Periodic Boundary Conditions (PBC), which simulate an infinite crystal lattice, or embedded cluster (QM/MM) approaches where a quantum mechanical region is surrounded by a classical point charge field.^[7]

Methodologies and Protocols

Experimental Protocol: Synthesis and Crystallization of Monosodium Cyanurate Monohydrate

This protocol is a synthesis of methods described in the literature.^{[8][9]}

Materials:

- Isocyanuric acid ($\text{C}_3\text{H}_3\text{N}_3\text{O}_3$)
- Sodium hydroxide (NaOH) or Sodium carbonate (Na_2CO_3)
- Deionized water

- Ethanol

Procedure:

- Neutralization: Dissolve a stoichiometric amount of isocyanuric acid in a heated aqueous solution of sodium hydroxide. For example, dissolve 12.91 g (0.1 mol) of isocyanuric acid in a solution containing 4.00 g (0.1 mol) of NaOH in 200 mL of deionized water, heated to 60-80°C with stirring.
- Crystallization: Allow the resulting solution to cool slowly to room temperature. Fine, needle-like crystals of monosodium cyanurate monohydrate will precipitate.^[10] The cooling rate can be controlled to optimize crystal size and quality.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a wash with ethanol to remove residual water.
- Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to avoid the loss of hydration water.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

- Crystal Selection: A suitable single crystal of monosodium cyanurate monohydrate is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 296 K) using a specific X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^{[6][11]} The diffractometer collects a series of diffraction patterns as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F^2 .^[6] This process yields the precise atomic coordinates, bond lengths, and angles of the crystal structure.

Computational Protocol: DFT Calculations

This protocol outlines a best-practice approach for DFT calculations on crystalline **sodium cyanurate**.

- **Structure Preparation:** The initial atomic coordinates for the cyanurate anion and sodium ion are taken from the experimental single-crystal X-ray diffraction data for $\text{Na}^+ \cdot \text{C}_3\text{H}_2\text{N}_3\text{O}_3^- \cdot \text{H}_2\text{O}$.[\[6\]](#)
- **Computational Model:** To account for the solid-state environment, calculations should be performed using a periodic boundary condition (PBC) approach, as implemented in software packages like CRYSTAL or VASP.[\[12\]](#)[\[13\]](#)
- **DFT Functional and Basis Set:**
 - **Functional:** A hybrid functional such as B3LYP is a common and reliable choice for organic molecules and provides a good balance of accuracy and computational cost.[\[5\]](#)
 - **Basis Set:** A Pople-style basis set like 6-311++G(d,p) is recommended for the non-metallic atoms (C, H, N, O) to provide flexibility for both core and valence electrons, including polarization and diffuse functions. For sodium, an appropriate effective core potential (ECP) or a standard basis set can be used.[\[14\]](#)
- **Geometry Optimization:** A full geometry optimization of both the atomic positions and the unit cell parameters should be performed until the forces on the atoms and the stress on the unit cell are minimized below a defined threshold (e.g., forces $< 10^{-4}$ Ha/Bohr).[\[15\]](#)
- **Vibrational Frequency Calculation:** Following geometry optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies.[\[16\]](#) The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
- **Electronic Property Analysis:** From the converged wavefunction, electronic properties such as the density of states (DOS), band structure, and projected density of states (PDOS) can be calculated to analyze the electronic structure, including the HOMO-LUMO gap.[\[17\]](#)

Data Presentation

The following tables summarize key quantitative data for monosodium cyanurate monohydrate. Experimental data is derived from X-ray crystallography studies.^[6] The theoretical data is illustrative of typical results expected from a DFT calculation (e.g., B3LYP/6-311++G(d,p)) and shows the generally good agreement between theory and experiment.

Table 1: Selected Bond Lengths (Å) for the Isocyanurate Anion

Bond	Experimental ^[6]	Theoretical (Illustrative)
N1–C2	1.365	1.371
N1–C6	1.378	1.382
N3–C2	1.376	1.380
N3–C4	1.372	1.375
N5–C4	1.364	1.369
N5–C6	1.371	1.374
C2–O2	1.250	1.245
C4–O4	1.253	1.248
C6–O6	1.248	1.243

Table 2: Selected Bond Angles (°) for the Isocyanurate Anion

Angle	Experimental[6]	Theoretical (Illustrative)
C2–N1–C6	124.6	124.8
C2–N3–C4	125.0	125.2
C4–N5–C6	124.8	124.9
N1–C2–N3	115.1	114.9
N3–C4–N5	115.0	114.8
N1–C6–N5	115.3	115.1
O2–C2–N1	122.3	122.5
O4–C4–N3	122.4	122.6
O6–C6–N5	122.0	122.2

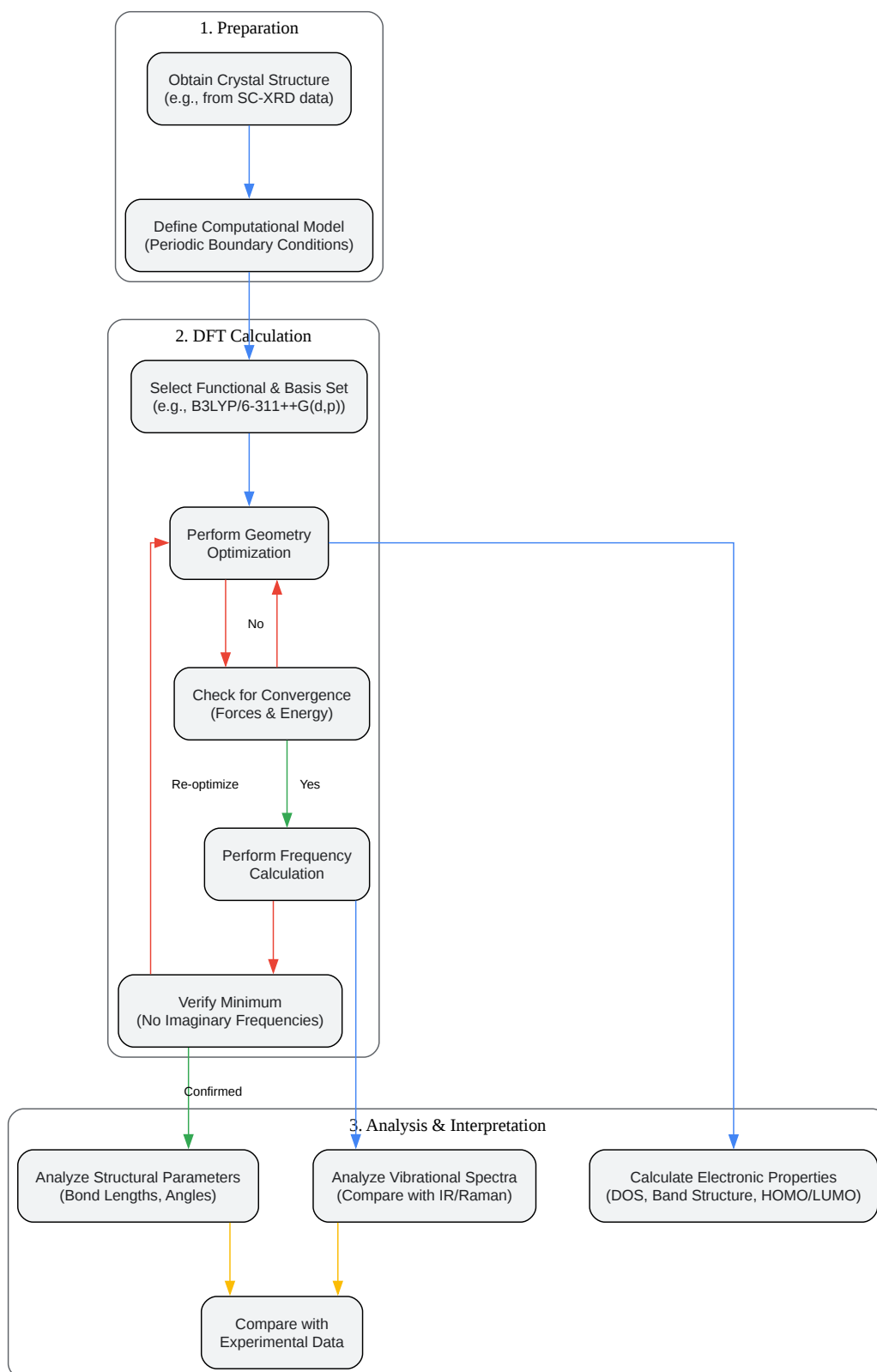
Table 3: Calculated Electronic and Vibrational Properties (Illustrative)

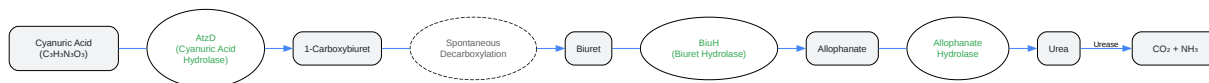
Property	Calculated Value (Illustrative)	Description
HOMO Energy	-6.8 eV	Energy of the Highest Occupied Molecular Orbital, related to electron donation
LUMO Energy	-1.2 eV	Energy of the Lowest Unoccupied Molecular Orbital, related to electron acceptance
HOMO-LUMO Gap	5.6 eV	Indicates electronic stability and reactivity
Highest Vibrational Frequency (N-H Stretch)	~3450 cm ⁻¹	Corresponds to the stretching of the N-H bonds in the anion
Carbonyl Stretch Region (C=O)	~1700-1750 cm ⁻¹	Strong IR-active modes corresponding to the C=O bond vibrations

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on **sodium cyanurate**, from initial setup to final analysis.





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